N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3OS/c18-14-7-5-12(6-8-14)15-10-23-17(20-15)21-16(22)13-3-1-11(9-19)2-4-13/h1-8,10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNPVGDUOGARBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The pharmacological profile of thiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key structural analogs:
Key Observations :
- Electron-withdrawing groups (e.g., CN, CF₃) on the benzamide enhance metabolic stability and enzyme binding via dipole interactions, as seen in COX inhibitors .
- Bulky substituents (e.g., phenoxy, trimethoxy) may improve solubility but reduce membrane permeability .
Anti-Inflammatory Activity
- Compound 6a (COX-1/COX-2 inhibitor) and 6b (selective COX-2 inhibitor) highlight the role of thiazole substitution in isoform selectivity. The target compound’s cyano group may mimic the electronic effects of 6a’s methoxy group, but its lack of hydrogen-bonding donors could reduce COX affinity .
- N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide () demonstrates how polar substituents can enhance solubility for antimicrobial applications, whereas the target’s CN group may prioritize target binding over solubility .
CNS and Immunomodulatory Activity
- N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide () exhibits immunosuppressant and CNS activity, attributed to the bromophenyl-thiazole scaffold.
Antimicrobial and Antitubercular Activity
- The target’s CN group may enhance penetration into mycobacterial membranes .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHBrNOS
- Molecular Weight : 359.24 g/mol
The structure features a thiazole ring, which is known for its diverse biological properties, and a bromophenyl group that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical biochemical pathways. For instance, it may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The thiazole moiety is often associated with antimicrobial effects due to its ability to disrupt microbial cell functions .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Studies : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound. Results indicated significant growth inhibition in human cancer cell lines, with IC values ranging from 10 to 30 µM .
- Antimicrobial Efficacy : Research has shown that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Comparative Biological Activity
A comparison of this compound with other thiazole derivatives highlights its unique properties:
| Compound Name | Anticancer Activity (IC) | Antimicrobial Activity (MIC) | Notes |
|---|---|---|---|
| This compound | 10–30 µM | 32 µg/mL (S. aureus) | Effective against multiple cancer cell lines |
| Thiazole Derivative A | 20–50 µM | 64 µg/mL (E. coli) | Moderate activity |
| Thiazole Derivative B | 15–25 µM | 16 µg/mL (S. aureus) | Higher antimicrobial potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
